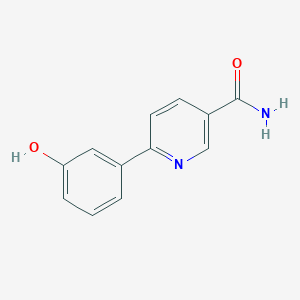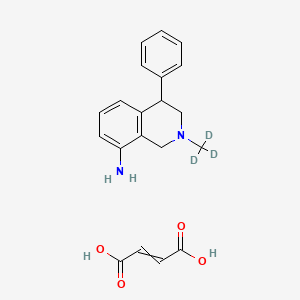
Nomifensine-d3 Maleic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nomifensine-d3 Maleic Acid Salt is a labeled antidepressant compound. It is a stable isotope-labeled version of Nomifensine, which is known for its unique bicyclic structure. The compound is primarily used in scientific research, particularly in studies involving neurotransmitter systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with maleic acid to form the salt. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the isotopic purity and chemical composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nomifensine-d3 Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated analogs of Nomifensine.
Aplicaciones Científicas De Investigación
Nomifensine-d3 Maleic Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies of neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Used in pharmacological research to understand the effects of antidepressants and their interactions with other drugs.
Industry: Utilized in the development of new antidepressant drugs and in quality control processes for pharmaceutical products.
Mecanismo De Acción
Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of dopamine and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets sodium-dependent dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters into presynaptic neurons .
Comparación Con Compuestos Similares
Similar Compounds
Nomifensine: The non-labeled version of Nomifensine-d3 Maleic Acid Salt.
Bupropion: Another norepinephrine-dopamine reuptake inhibitor with a different chemical structure.
Methylphenidate: A stimulant that also inhibits the reuptake of dopamine and norepinephrine.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studies requiring high accuracy and specificity, such as pharmacokinetic and metabolic studies.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/i1D3; |
Clave InChI |
GEOCVSMCLVIOEV-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



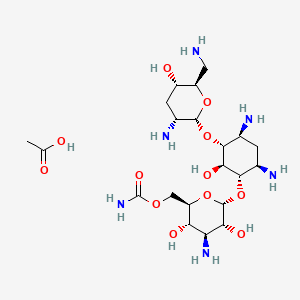

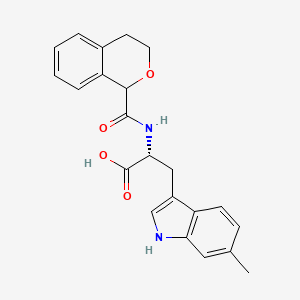
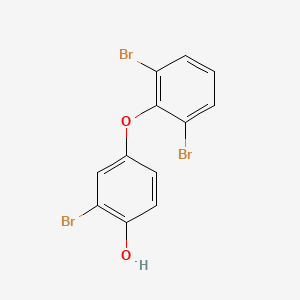

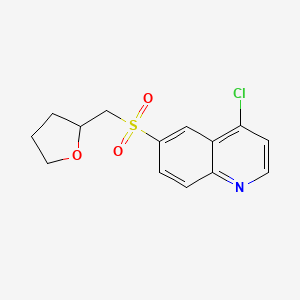

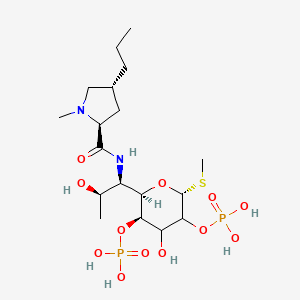
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
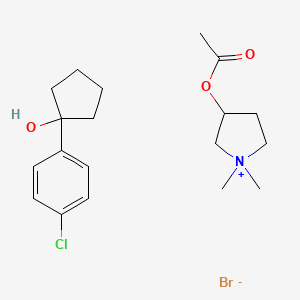
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)

